molecular formula C14H9F3N2O B11848656 2-(Trifluoromethoxy)-4-phenyl-1H-pyrrolo[2,3-b]pyridine

2-(Trifluoromethoxy)-4-phenyl-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B11848656
M. Wt: 278.23 g/mol
InChI Key: FVIVUIZCIRPXTF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Trifluoromethoxy)-4-phenyl-1H-pyrrolo[2,3-b]pyridine typically involves multi-step organic synthesis. One common method includes the use of Suzuki–Miyaura coupling, which is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is favored for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex molecules like this compound .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This often includes the use of scalable reactions and readily available reagents. The Suzuki–Miyaura coupling reaction, for example, can be adapted for large-scale production by using appropriate catalysts and reaction conditions .

Chemical Reactions Analysis

Types of Reactions

2-(Trifluoromethoxy)-4-phenyl-1H-pyrrolo[2,3-b]pyridine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups into the molecule .

Scientific Research Applications

2-(Trifluoromethoxy)-4-phenyl-1H-pyrrolo[2,3-b]pyridine has several scientific research applications, including:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other fluorinated pyridine derivatives and trifluoromethoxy-substituted molecules. Examples include:

Uniqueness

What sets 2-(Trifluoromethoxy)-4-phenyl-1H-pyrrolo[2,3-b]pyridine apart is its unique combination of the trifluoromethoxy group and the pyrrolo[2,3-b]pyridine scaffold. This combination imparts distinct physicochemical properties, such as enhanced metabolic stability and lipophilicity, making it particularly valuable in drug development .

Properties

Molecular Formula

C14H9F3N2O

Molecular Weight

278.23 g/mol

IUPAC Name

4-phenyl-2-(trifluoromethoxy)-1H-pyrrolo[2,3-b]pyridine

InChI

InChI=1S/C14H9F3N2O/c15-14(16,17)20-12-8-11-10(6-7-18-13(11)19-12)9-4-2-1-3-5-9/h1-8H,(H,18,19)

InChI Key

FVIVUIZCIRPXTF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C3C=C(NC3=NC=C2)OC(F)(F)F

Origin of Product

United States

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